![molecular formula C13H16N5O13P2-3 B1262385 3-ADP-glycerate(3-)](/img/structure/B1262385.png)
3-ADP-glycerate(3-)
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Overview
Description
3-ADP-glycerate(3-) is trianion of 3-ADP-glyceric acid arising from deprotonation of phosphate and carboxy groups; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an organophosphate oxoanion. It is a conjugate base of a 3-ADP-glyceric acid.
Scientific Research Applications
Enzymatic Mechanism and Allosteric Regulation
Studies have elucidated the kinetic mechanisms and regulatory properties of ADP-glucose pyrophosphorylase, an enzyme crucial in starch biosynthesis. Notably, 3-phosphoglycerate (3-PGA), a derivative of 3-ADP-glycerate, acts as a significant allosteric activator. The presence of 3-PGA affects the enzyme's interaction with substrates and products, demonstrating a complex regulation involving sequential binding and release mechanisms. These findings highlight the intricate control of carbohydrate metabolism at the enzymatic level (Boehlein et al., 2009).
Gene Expression and Sugar Regulation
Further insights into the role of 3-ADP-glycerate derivatives come from the study of Arabidopsis thaliana ADP-glucose pyrophosphorylase genes. The regulation of these genes, crucial in starch biosynthesis, is influenced by sugar levels and involves 3-phosphoglycerate as a key regulatory molecule. This research delineates the differential expression patterns of these genes in various plant tissues, underlining the nuanced control mechanisms in plant carbohydrate metabolism (Crevillén et al., 2005).
Redox-Dependent Regulation
A study on the potato tuber ADP-glucose pyrophosphorylase revealed that 3-phosphoglycerate plays a pivotal role in the redox-dependent regulation of the enzyme, affecting its activation by thioredoxin. This finding expands our understanding of the regulatory mechanisms in starch biosynthesis, showing how redox state and metabolic activators like 3-phosphoglycerate interplay to modulate enzyme activity (Ballicora et al., 2000).
Protein Engineering and Enzyme Function
Research involving domain swapping between cyanobacterial and plant subunit ADP-glucose pyrophosphorylases has provided insights into the enzyme's functional domains and their interactions. These studies, focusing on the role of 3-phosphoglycerate and other regulatory molecules, contribute to our understanding of enzyme function and offer potential pathways for protein engineering to modify enzyme activity and regulation (Iglesias et al., 2006).
properties
Product Name |
3-ADP-glycerate(3-) |
---|---|
Molecular Formula |
C13H16N5O13P2-3 |
Molecular Weight |
512.24 g/mol |
IUPAC Name |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxypropanoate |
InChI |
InChI=1S/C13H19N5O13P2/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(21)8(20)6(30-12)2-29-33(26,27)31-32(24,25)28-1-5(19)13(22)23/h3-6,8-9,12,19-21H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,14,15,16)/p-3/t5?,6-,8-,9-,12-/m1/s1 |
InChI Key |
APVQTUURIRQYIT-NRJACJQQSA-K |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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